REACTION_CXSMILES
|
C(OCCOC1C=CC(CCN)=CC=1)C.[C:16]([NH:26][CH2:27][CH2:28][C:29]1C=C[C:32]([OH:35])=[CH:31][CH:30]=1)(OCC1C=CC=CC=1)=O.[OH-].[K+].CS(OCCOCC)(=O)=O.C(OCCOC1C=CC(CCNC(=O)OCC2C=CC=CC=2)=CC=1)C>CS(C)=O.CO>[O:35]1[CH2:32][CH:31]1[C:30]1[CH:16]=[N:26][CH:27]=[CH:28][CH:29]=1 |f:2.3|
|
Name
|
p-(2-ethoxyethoxy)-phenethylamine
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OCCOC1=CC=C(CCN)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)NCCC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCOCC
|
Name
|
benzyl [p-(2-ethoxyethoxy)]phenethylcarbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCCOC1=CC=C(CCNC(OCC2=CC=CC=C2)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(C1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 726 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OCCOC1C=CC(CCN)=CC=1)C.[C:16]([NH:26][CH2:27][CH2:28][C:29]1C=C[C:32]([OH:35])=[CH:31][CH:30]=1)(OCC1C=CC=CC=1)=O.[OH-].[K+].CS(OCCOCC)(=O)=O.C(OCCOC1C=CC(CCNC(=O)OCC2C=CC=CC=2)=CC=1)C>CS(C)=O.CO>[O:35]1[CH2:32][CH:31]1[C:30]1[CH:16]=[N:26][CH:27]=[CH:28][CH:29]=1 |f:2.3|
|
Name
|
p-(2-ethoxyethoxy)-phenethylamine
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OCCOC1=CC=C(CCN)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)NCCC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCOCC
|
Name
|
benzyl [p-(2-ethoxyethoxy)]phenethylcarbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCCOC1=CC=C(CCNC(OCC2=CC=CC=C2)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(C1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 726 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OCCOC1C=CC(CCN)=CC=1)C.[C:16]([NH:26][CH2:27][CH2:28][C:29]1C=C[C:32]([OH:35])=[CH:31][CH:30]=1)(OCC1C=CC=CC=1)=O.[OH-].[K+].CS(OCCOCC)(=O)=O.C(OCCOC1C=CC(CCNC(=O)OCC2C=CC=CC=2)=CC=1)C>CS(C)=O.CO>[O:35]1[CH2:32][CH:31]1[C:30]1[CH:16]=[N:26][CH:27]=[CH:28][CH:29]=1 |f:2.3|
|
Name
|
p-(2-ethoxyethoxy)-phenethylamine
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OCCOC1=CC=C(CCN)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)NCCC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCOCC
|
Name
|
benzyl [p-(2-ethoxyethoxy)]phenethylcarbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCCOC1=CC=C(CCNC(OCC2=CC=CC=C2)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(C1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 726 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |